Ripasudil

Descripción general

Descripción

Ripasudil, also known by the trade name Glanatec, is a rho kinase inhibitor drug used for the treatment of glaucoma and ocular hypertension . It was first approved for treatment in Japan in September 2014 . Ripasudil’s mechanism of action affects intraocular pressure, or IOP, "by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal" .

Synthesis Analysis

A UV-spectrophotometric technique has been developed and validated for the quantitative estimation of ripasudil hydrochloride hydrate in pure and ophthalmic formulations . The objective of this research was to screen a solvent system in which ripasudil hydrochloride hydrate can be completely solubilized .

Molecular Structure Analysis

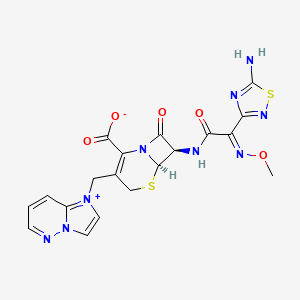

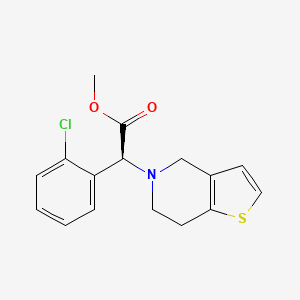

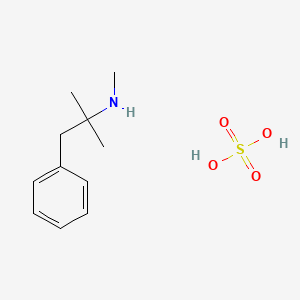

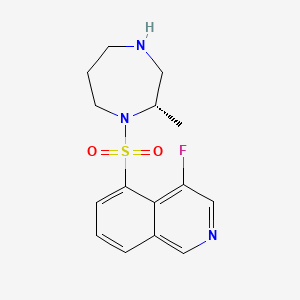

Ripasudil has a molecular formula of C15H18FN3O2S and a molecular weight of 323.39 . It is a small molecule and a derivative of fasudil .

Chemical Reactions Analysis

Ripasudil has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines .

Physical And Chemical Properties Analysis

Ripasudil has a molecular weight of 395.88 and is soluble in HPLC-grade distilled water .

Aplicaciones Científicas De Investigación

Corneal Endothelial Protection

Ripasudil has been suggested to help maintain corneal endothelial functional integrity and reduce cell loss after cataract surgery, particularly in patients with low corneal endothelial cell density. This indicates its potential broader use for protecting the corneal endothelium after intraocular surgery .

Treatment of Corneal Endothelial Injuries

Studies have investigated the feasibility of using Ripasudil eye drops to treat corneal endothelial injuries, highlighting its role as a treatment option for ocular surface disorders .

Clinical Efficacy in Corneal Diseases

Ripasudil has shown evidence of clinical efficacy and safety in the context of various corneal diseases, contributing to its consideration as a therapeutic agent in this field .

Anti-Inflammatory Effects

Research indicates that Ripasudil treatment can alter cell morphology, reduce the distribution of F-actin and fibronectin, and decrease levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .

Intraocular Pressure Reduction

The combination of Ripasudil with other agents such as brimonidine has demonstrated the ability to lower intraocular pressure (IOP), along with effects on conjunctival hyperemia and corneal endothelial cell morphology .

Prevention of Excessive Scarring in Glaucoma Surgery

Ripasudil shows a protective effect in vitro in preventing excessive scarring, which is crucial for glaucoma patients undergoing procedures like needling to maintain the efficacy of the surgery .

Mecanismo De Acción

Target of Action

Ripasudil primarily targets the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex . This complex regulates many physiological functions, including smooth muscle contractions, chemotaxis, neural growth, and gene expression .

Mode of Action

Ripasudil is a highly selective and potent inhibitor of ROCK . It works by decreasing intraocular pressure (IOP) in a dose-dependent manner and increasing flow facility . The maximum reduction of IOP occurs after 1 to 2 hours . By inhibiting ROCK, ripasudil directly acts on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal .

Biochemical Pathways

Ripasudil affects the Rho/ROCK pathway, which plays a significant role in the contractile control of smooth muscle tissue . It has been shown to alleviate changes in human trabecular meshwork cells infected with HTLV-1 . Ripasudil treatment changes the cell morphology, reduces the distribution of F-actin and fibronectin, and decreases the levels of certain inflammatory cytokines, such as interleukin (IL)-6, IL-8, and IL-12 .

Pharmacokinetics

Ripasudil achieves a half-life of 0.49 to 0.73 hours in humans and is predominantly excreted in the urine . It has high intraocular permeability, which contributes to its bioavailability .

Result of Action

The molecular and cellular effects of Ripasudil’s action include changes in cell morphology, reduction in the distribution of F-actin and fibronectin, and decrease in the levels of certain inflammatory cytokines . It also induces retraction and rounding of cell bodies as well as disruption of actin bundles in trabecular meshwork cells .

Action Environment

For instance, when combined with brimonidine, an α2-adrenoceptor agonist, Ripasudil demonstrated enhanced intraocular pressure-lowering effects .

Safety and Hazards

Direcciones Futuras

Ripasudil has shown potential as a treatment for secondary glaucoma in patients with HTLV-1-associated uveitis by modulating cytoskeletal organization and alleviating inflammation in HTLV-1-infected human trabecular meshwork cells . Further clinical studies are needed to explore the effectiveness of ripasudil for the treatment of secondary glaucoma associated with HTLV-1-associated uveitis .

Propiedades

IUPAC Name |

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSKQVZWVLOIIEV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001025609 | |

| Record name | Ripasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Ripasudil is a highly selective and potent Rho-associated coiled/coil-containing kinase protein (ROCK) inhibitor. Rho-kinase (ROCK) is an effector protein of Rho which binds with Rho to form a Rho/Rho-kinase complex. This complex then regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth and gene expression. ROCK comes in 2 isoforms: ROCK-1 and ROCK-2 and these two isoforms are distributed widely in our tissues including ocular tissues such as the iris, retina, trabecular meshwork and ciliary muscles. Atypical regulation of ROCK levels is involved in the pathogenesis of diseases such as glaucoma, ocular hypertension, cataracts and other retinal disorders. Ripasudil acts as very highly selective and potent inhibitor with an IC50 of Ripasudil with ROCK-1 of 0.051 umol/L and with ROCK-2 of 0.019 umol/L. ROCK inhibitors have efficacy in reducing IOP by acting on the trabecular meshwork in the eye directly to increase conventional outflow through the Schlemm’s canal. Ripasudil will inhibit ROCK and induce cytoskeletal changes including the retraction and rounding of cell bodies and cause disruption of actin bundles in this trabecular meshwork. This can reduce the compaction of trabecular meshwork tissue and eventually result in increased aqueous outflow in the eye and reduced resistance to fluid flow. Thus, Ripasudil is effective by inducing cytoskeletal changes which are depending on ROCK inhibition. Ripasudil decreases IOP by increasing outflow facility along with modulating the behavior of trabecular meshwork cells and Schlemm’s canal endothelial (SCE) cell permeability along with a disruption of the tight junction. When Ripasudil is used in combination with prostaglandin analogues it results in increased uveoscleral outflow and when used in combination with beta blockers it results in reduced aqueous production. | |

| Record name | Ripasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Ripasudil | |

CAS RN |

223645-67-8 | |

| Record name | Ripasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ripasudil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223645678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ripasudil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001025609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIPASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11978226XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ripasudil hydrochloride hydrate is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) [, , ]. By inhibiting ROCK, Ripasudil increases conventional aqueous outflow through the trabecular meshwork and Schlemm's canal, thereby lowering intraocular pressure (IOP) [, ].

A: ROCK plays a critical role in regulating the actin cytoskeleton. Inhibition of ROCK by Ripasudil leads to a decrease in actomyosin contractility, impacting cell morphology and function []. In human trabecular meshwork (HTM) cells, Ripasudil inhibited TGFβ2-induced stress fiber formation and decreased the expression of α-smooth muscle actin [].

A: In endotoxin-induced uveitis (EIU) in rats, Ripasudil significantly reduced inflammatory cell infiltration and protein exudation in the aqueous humor []. It also suppressed the production of pro-inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1, in both the aqueous humor and the iris-ciliary body [].

ANone: The provided research articles focus primarily on the pharmacological and therapeutic aspects of Ripasudil and do not delve into its detailed structural characterization, including molecular formula, weight, or spectroscopic data. For this information, referring to chemical databases or the drug manufacturer's information would be more appropriate.

A: The research primarily discusses the formulation of Ripasudil as an ophthalmic solution at a concentration of 0.4% [, , , ]. Specific details about excipients or formulation strategies to enhance stability, solubility, or bioavailability are not elaborated upon in the provided articles.

ANone: Ripasudil functions as an enzyme inhibitor, specifically targeting ROCK. It does not possess inherent catalytic properties itself.

ANone: The provided research articles primarily focus on in vitro and in vivo studies of Ripasudil. They do not mention the use of computational chemistry approaches like simulations, calculations, or QSAR models.

ANone: The provided articles do not provide specific details on the SAR of Ripasudil or the impact of structural modifications on its activity, potency, or selectivity.

A: While the research indicates that Ripasudil is formulated as a 0.4% ophthalmic solution, details regarding its long-term stability in this formulation or strategies to enhance its stability, solubility, or bioavailability are not discussed in the provided articles [, , , ].

ANone: The provided articles primarily focus on the scientific and clinical aspects of Ripasudil and do not delve into details regarding SHE regulations, risk minimization, or responsible practices related to its research and development.

A: Studies in rabbits using radiolabeled Ripasudil ([14C]ripasudil) demonstrated that it is rapidly absorbed into the cornea after topical instillation and distributes throughout the eye []. Interestingly, higher concentrations were observed in melanin-containing ocular tissues like the iris-ciliary body and retina-choroid compared to non-pigmented tissues [].

A: In humans, the primary metabolic enzyme responsible for Ripasudil metabolism is aldehyde oxidase (AO), leading to the formation of its major metabolite, M1 [].

A: Yes, significant species differences exist in the metabolism of Ripasudil. For instance, six metabolites (M1 to M6) were identified in rat plasma after oral administration, while in humans, M1 is the predominant metabolite [].

A: Researchers have utilized cultured human corneal endothelial cells (HCECs) and human trabecular meshwork (HTM) cells to investigate the effects of Ripasudil on cell proliferation, wound healing, and cytoskeletal changes [, , ].

A: Yes, Ripasudil has been evaluated in various animal models, including rabbits and monkeys, to assess its IOP-lowering effects and interactions with other glaucoma therapeutic agents [, , ]. Studies in a mouse model of normal tension glaucoma (EAAC1 knockout mice) demonstrated that topical Ripasudil not only reduced IOP but also provided neuroprotection to retinal ganglion cells (RGCs) [].

A: Numerous clinical trials have been conducted in Japan, where Ripasudil is approved for the treatment of glaucoma and ocular hypertension. These trials have investigated its efficacy and safety in various glaucoma subtypes, including primary open-angle glaucoma (POAG), secondary glaucoma, and primary angle-closure glaucoma (PACG) [, , ].

A: Several studies investigated Ripasudil's potential in treating FECD. One study reported significant improvements in visual acuity and central corneal thickness after 18 months of Ripasudil treatment in FECD patients with glaucoma compared to a control group []. Additionally, clinical trials explored the use of topical Ripasudil as an adjunct to Descemet stripping only (DSO) in FECD patients, showing promising results in corneal clearance and visual improvement [, ].

ANone: The provided articles do not delve into specific mechanisms of resistance to Ripasudil or its potential for cross-resistance with other compounds or classes. Further research is needed to elucidate these aspects.

A: Conjunctival hyperemia is the most frequently reported adverse effect of topical Ripasudil, but it is typically transient and mild [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.